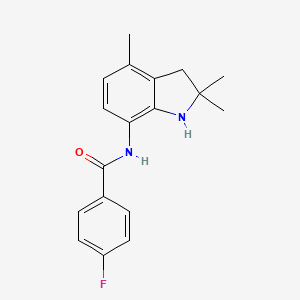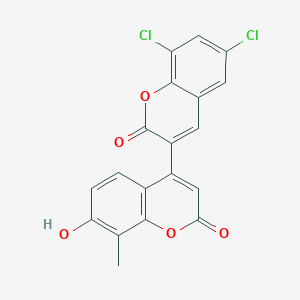
4-(6,8-Dichloro-2-oxochromen-3-yl)-7-hydroxy-8-methylchromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “4-(6,8-Dichloro-2-oxochromen-3-yl)-7-hydroxy-8-methylchromen-2-one” is a chemical compound with a molecular formula of C16H17Cl2N2O3 . It is related to the class of compounds known as coumarins, which are characterized by a fused benzene and alpha-pyrone ring system .
Molecular Structure Analysis
The molecular structure of this compound includes a chromen-3-yl group, which is a bicyclic system consisting of a benzene ring fused to a heterocyclic pyrone ring . The compound also contains two chlorine atoms, a hydroxy group, and a methyl group .Chemical Reactions Analysis
While specific chemical reactions involving “4-(6,8-Dichloro-2-oxochromen-3-yl)-7-hydroxy-8-methylchromen-2-one” are not available, coumarin derivatives have been studied for their inhibitory effects on monoamine oxidase B (MAO-B), an enzyme that catalyzes the deamination of monoamines such as neurotransmitters dopamine and norepinephrine .Physical And Chemical Properties Analysis
The compound has a molecular weight of 390.220 g/mol . It has a complexity of 615, a rotatable bond count of 3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 5 . Its topological polar surface area is 80.6, and it has a heavy atom count of 26 .Eigenschaften
IUPAC Name |
4-(6,8-dichloro-2-oxochromen-3-yl)-7-hydroxy-8-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2O5/c1-8-15(22)3-2-11-12(7-16(23)25-17(8)11)13-5-9-4-10(20)6-14(21)18(9)26-19(13)24/h2-7,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCKNYVFVAMTNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6,8-Dichloro-2-oxochromen-3-yl)-7-hydroxy-8-methylchromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B2626566.png)
![N-{1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl}prop-2-enamide](/img/structure/B2626569.png)
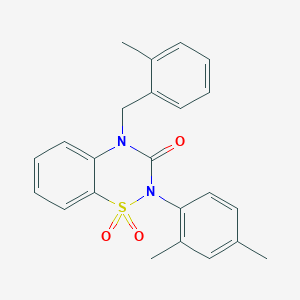

![2-Fluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B2626574.png)
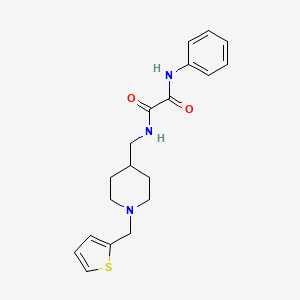
![Tert-butyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B2626576.png)
![N-(4-chlorophenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indazol-1-yl}acetamide](/img/structure/B2626577.png)
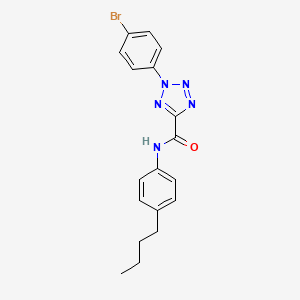
methyl}-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2626580.png)
![1,3-diphenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2626583.png)
